

# Application Notes: Functional Blockade of Alpha4 Integrin with Natalizumab

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## Compound of Interest

Compound Name: *alpha4 integrin*

Cat. No.: *B1174571*

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## Introduction

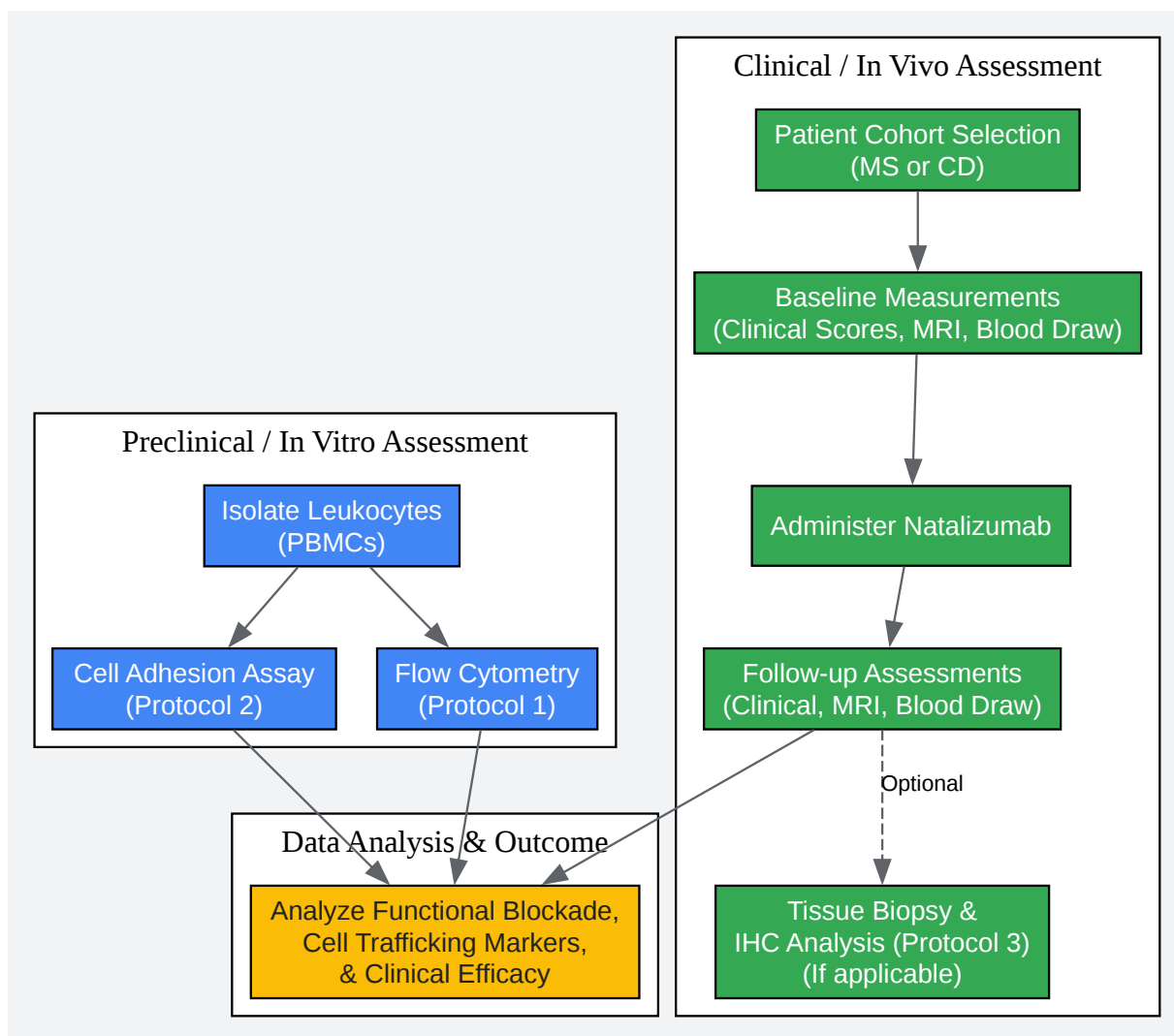
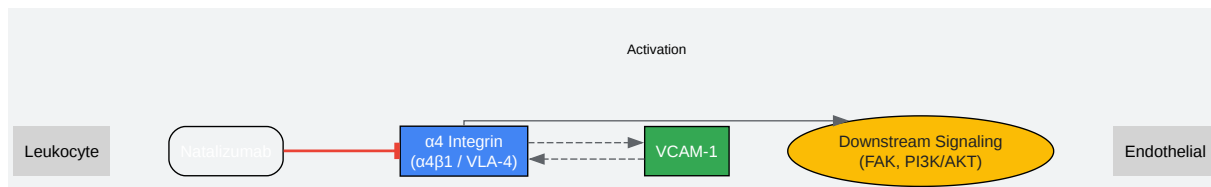
**Alpha4 integrins** ( $\alpha 4\beta 1$ , also known as VLA-4, and  $\alpha 4\beta 7$ ) are cell surface heterodimeric proteins expressed on leukocytes that play a critical role in cell-cell and cell-matrix interactions. [1][2] These integrins are key regulators of leukocyte trafficking and are implicated in the pathogenesis of inflammatory and autoimmune diseases. [2][3] The  $\alpha 4\beta 1$  integrin, expressed on lymphocytes, monocytes, and eosinophils, binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on activated endothelial cells, facilitating the migration of these immune cells from the bloodstream into inflamed tissues, including the central nervous system (CNS). [4][5][6]

Natalizumab (Tysabri®) is a recombinant humanized IgG4k monoclonal antibody that specifically targets the  $\alpha 4$  subunit of integrins. [4][7] By binding to the  $\alpha 4$ -integrin, natalizumab acts as a selective adhesion molecule inhibitor, blocking the interaction between  $\alpha 4\beta 1$  and VCAM-1. [8][9] This blockade prevents the transmigration of inflammatory leukocytes across the blood-brain barrier in Multiple Sclerosis (MS) and into the gastrointestinal tract in Crohn's Disease (CD), thereby reducing inflammation and subsequent tissue damage. [4][9] These application notes provide an overview of natalizumab's mechanism, clinical efficacy, and detailed protocols for studying its functional effects.

## Mechanism of Action

Natalizumab exerts its therapeutic effect by physically obstructing the binding of  $\alpha 4$ -containing integrins on leukocytes to their corresponding ligands on endothelial cells. [8] In Multiple Sclerosis, the primary target is the  $\alpha 4\beta 1$ /VCAM-1 interaction, which is crucial for the infiltration

of autoreactive lymphocytes into the CNS.[4][8] In Crohn's Disease, natalizumab also blocks the interaction of  $\alpha 4\beta 7$  with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) in the gut.[4] This inhibition of leukocyte adhesion and migration is the cornerstone of its anti-inflammatory effect.[10] The binding of natalizumab to the  $\alpha 4$  subunit does not result in cell lysis.[11]



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